molecular formula C17H18N4O2S2 B4669712 [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

Cat. No.: B4669712
M. Wt: 374.5 g/mol
InChI Key: JJGXJZSJSUBZAT-UHFFFAOYSA-N
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Description

[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE: is a complex organic compound that features a unique combination of benzodioxole, thiazole, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, halogenated intermediates, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it valuable for investigating cellular processes and identifying potential therapeutic targets.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of great interest. It may serve as a lead compound for the development of new drugs, particularly those targeting diseases where sulfur-containing compounds have shown efficacy.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to drug development.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c1-3-6-21-11(2)19-20-17(21)25-9-13-8-24-16(18-13)12-4-5-14-15(7-12)23-10-22-14/h4-5,7-8H,3,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGXJZSJSUBZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC2=CSC(=N2)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Reactant of Route 2
Reactant of Route 2
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Reactant of Route 3
Reactant of Route 3
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Reactant of Route 4
Reactant of Route 4
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Reactant of Route 5
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Reactant of Route 6
Reactant of Route 6
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

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